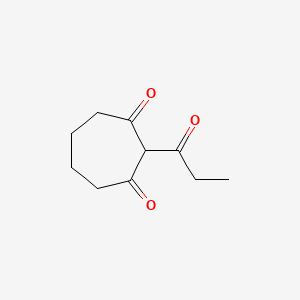

2-Propanoylcycloheptane-1,3-dione

Description

Properties

Molecular Formula |

C10H14O3 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-propanoylcycloheptane-1,3-dione |

InChI |

InChI=1S/C10H14O3/c1-2-7(11)10-8(12)5-3-4-6-9(10)13/h10H,2-6H2,1H3 |

InChI Key |

TVLOIOBSSABMOW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1C(=O)CCCCC1=O |

Origin of Product |

United States |

Preparation Methods

Direct Acylation Using Propionyl Chloride

A robust and widely used method for preparing 2-acyl-1,3-cycloalkanediones involves treating the parent 1,3-cycloalkanedione with an acyl chloride in the presence of a base such as triethylamine in an aprotic solvent.

Reactants: 1,3-cycloheptanedione, propionyl chloride, triethylamine.

Solvent: Dichloromethane or methylene chloride.

Conditions: The reaction mixture is cooled in an ice bath or room temperature water bath during the dropwise addition of propionyl chloride to control exothermicity.

Reaction Time: Stirring at ambient temperature for 4–6 hours, sometimes extended overnight.

Workup: The reaction mixture is diluted with water, acidified with hydrochloric acid to protonate the enolate intermediates, and extracted with organic solvents.

Purification: The crude product is purified by extraction, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

Yield: Reported yields for analogous 2-propanoylcyclohexane-1,3-dione syntheses are around 80–85%, suggesting similar efficiency can be expected for the cycloheptane analogue.

| Reagent | Amount | Role |

|---|---|---|

| 1,3-Cycloheptanedione | 0.027 mol | Substrate |

| Propionyl chloride | 0.027 mol | Acylating agent |

| Triethylamine | 0.027 mol + 0.054 mol | Base to neutralize HCl |

| Methylene chloride | 15 mL | Solvent |

The base neutralizes the HCl formed during acylation, preventing side reactions.

Addition of acetone cyanohydrin (10 mol%) has been reported to stabilize intermediates and improve yields in related syntheses.

The product structure is confirmed by IR, NMR, and mass spectrometry.

This method is adapted from the synthesis of 2-propanoylcyclohexane-1,3-dione and is expected to be applicable to the cycloheptane analogue with minor optimization for ring size effects.

Condensation and Mannich-Type Reactions

Alternative approaches involve building the 2-propanoyl substituent via carbon chain extension reactions such as the Mannich reaction, followed by intramolecular cyclization to form the 1,3-dione ring.

Mannich Reaction: Alkylation of a suitable ketone (e.g., 4-methyl-2-pentanone) with formaldehyde and a secondary amine to form amino-ketone intermediates.

Quaternary Iodide Formation: Conversion of amino-ketones to quaternary ammonium salts.

Keto Ester and Keto Acid Formation: Through hydrolysis and esterification steps.

Intramolecular Claisen Condensation: Using sodium hydride in ether to cyclize and form the 1,3-dione ring with the propanoyl substituent at position 2.

The Mannich reaction step can suffer from low yields due to poor reactivity or competing side reactions.

Reaction conditions such as solvent choice, temperature, and reagent ratios critically affect the outcome.

This method has been more successful for cyclohexane systems but may require adaptation for cycloheptane rings due to ring strain and conformational differences.

Sulfenylation-Oxidation-Elimination Route

A more complex but effective route for synthesizing 2-alkylidene-1,3-cycloalkanediones involves:

Preparation of 2-alkyl-1,3-cycloalkanediones as starting materials.

Sulfenylation at the 2-position to introduce a phenylthio group.

Oxidation of the phenylthio substituent to sulfoxide or sulfone.

Elimination to yield 2-alkylidene-1,3-cycloalkanediones.

This method provides access to unsaturated derivatives but requires multiple steps and careful control of oxidation states. While primarily demonstrated on cyclohexane rings, it may be adapted for cycloheptane systems with optimization.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Direct Acylation | Propionyl chloride, triethylamine, DCM, RT | Simple, high yield, straightforward | Requires careful temperature control | 80–85 |

| Mannich Reaction + Claisen | Ketone, formaldehyde, secondary amine, NaH | Builds complex substituents | Low reactivity, multi-step | 5–60 (variable) |

| Sulfenylation-Oxidation-Elimination | 2-Alkyl-1,3-dione, phenylthio reagents, oxidants | Access to unsaturated derivatives | Multi-step, sensitive conditions | Moderate |

Research Findings and Optimization Notes

Temperature Control: Maintaining ambient or slightly cooled conditions during acylation prevents polymerization and side reactions.

Base Equivalents: Using excess triethylamine improves neutralization of HCl and drives the reaction to completion.

Additives: Small amounts of acetone cyanohydrin can stabilize reactive intermediates and improve product purity.

Purification: Sequential extraction with sodium hydroxide and acidification enhances isolation of pure 2-propanoyl-1,3-dione compounds.

Characterization: IR spectroscopy shows characteristic carbonyl stretches; NMR confirms keto-enol tautomerism; mass spectrometry verifies molecular weight.

Ring Size Effects: Cycloheptane derivatives may exhibit different reactivity and stability profiles compared to cyclohexane analogues, necessitating slight procedural adjustments.

Chemical Reactions Analysis

Types of Reactions: 2-Propanoylcycloheptane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the keto groups and the propanoyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Propanoylcycloheptane-1,3-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of herbicides and other agrochemicals due to its ability to inhibit specific enzymes in plants

Mechanism of Action

The mechanism of action of 2-Propanoylcycloheptane-1,3-dione involves the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD catalyzes the oxidation of 4-hydroxyphenylpyruvate to homogentisic acid, a key precursor for the production of tocochromanols and prenyl quinones. By inhibiting HPPD, the compound disrupts the biosynthesis of essential cofactors, leading to the accumulation of toxic intermediates and ultimately causing cell death .

Comparison with Similar Compounds

Indane-1,3-dione Derivatives

Structural Features : Indane-1,3-dione derivatives, such as 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione, share the 1,3-dione motif but incorporate a bicyclic indane scaffold.

Biological Activity : These compounds exhibit potent anticoagulant effects, with the aforementioned derivative demonstrating prothrombin time comparable to the drug anisindione .

Key Differences :

- Ring Size/Structure: The bicyclic indane system (fused benzene + cyclopentane) vs. the monocyclic cycloheptane in 2-propanoylcycloheptane-1,3-dione.

- Substituent Effects: The 4-(methylsulfanyl)phenyl group in the indane derivative enhances anticoagulant activity, while the propanoyl group in the cycloheptane analog may influence lipophilicity and metabolic pathways differently.

Piperazine-2,3-dione Derivatives

Structural Features : 1,4-disubstituted piperazine-2,3-diones (e.g., compounds 2a-i) feature a six-membered piperazine ring with ketones at positions 2 and 3.

Biological Activity : These derivatives show improved anthelmintic activity against Enterobius vermicularis and Fasciola hepatica compared to piperazine hydrate, attributed to enhanced lipophilicity (ClogP values increased by 1.5–2.5 units) .

Key Differences :

- Ring Flexibility: The piperazine ring allows for conformational flexibility, whereas the cycloheptane ring in this compound imposes greater steric constraints.

- Substituent Position: The propanoyl group at position 2 in the cycloheptane derivative may interact differently with biological targets compared to the benzyl or phenylethyl groups in piperazine-2,3-diones.

Indolin-2,3-dione Derivatives

Structural Features : Indolin-2,3-dione (isatin derivatives) possess a fused bicyclic system with ketones at positions 2 and 3.

Biological Activity : These compounds exhibit low σ1 receptor affinity (Ki > 300 nM) but high σ2 selectivity (Ki = 42 nM), contrasting with benzoxazolone analogs (Kiσ1 = 2.6–30 nM) .

Key Differences :

- Dione Position: The 1,3-dione arrangement in this compound vs. 2,3-dione in indolin derivatives. This positional shift drastically alters receptor selectivity.

- Electronic Effects: The additional carbonyl group in indolin-2,3-dione reduces σ1 affinity, suggesting that the propanoyl group in the cycloheptane derivative may modulate electronic properties differently.

Isoindole-1,3-dione Derivatives

Structural Features: 5-(4-aminophenoxy)-2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione (compound 10) contains a fused isoindole ring with ketones at positions 1 and 3. Biological Activity: This compound inhibits Mycobacterium tuberculosis gyrase at 57 mM, comparable to novobiocin (32 mM) . Key Differences:

- Ring Aromaticity: The aromatic isoindole system vs. the non-aromatic cycloheptane in this compound.

- Substituent Interactions: The aminophenoxy group in compound 10 facilitates enzyme binding, whereas the propanoyl group may engage in hydrophobic interactions.

Comparative Data Table

Research Implications and Gaps

- Structural Insights : The position of dione groups (1,3 vs. 2,3) and ring size (cycloheptane vs. smaller rings) critically influence biological activity and selectivity.

- Empirical Gaps: No direct studies on this compound were identified; further research is needed to validate its hypothesized anticoagulant, anthelmintic, or enzyme-inhibitory properties.

Biological Activity

2-Propanoylcycloheptane-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and synthetic applications. The compound's structure, which features a cycloheptane ring and two keto groups, suggests various pharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound contains a cycloheptane ring with two carbonyl groups at positions 1 and 3, contributing to its reactivity and biological activity. The presence of the propanoyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems, which is linked to various diseases. The antioxidant capacity can be evaluated using assays such as DPPH radical scavenging and ABTS assays.

Anti-inflammatory Activity

This compound has shown potential in inhibiting pro-inflammatory cytokines. In vitro studies on human peripheral blood mononuclear cells (PBMCs) indicate that derivatives of this compound can significantly reduce the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) when stimulated by lipopolysaccharides (LPS) .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. The broth microdilution method has been employed to determine minimum inhibitory concentrations (MICs). Preliminary results suggest activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent .

Case Study 1: Antioxidant Evaluation

In a study evaluating the antioxidant activity of cycloheptane derivatives, this compound was tested alongside other compounds. The results demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 72 ± 5 |

| Control (Vitamin C) | 85 ± 3 |

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory properties, the compound was shown to inhibit PBMC proliferation in response to anti-CD3 antibodies. The strongest inhibition was observed at higher concentrations.

| Concentration (µg/mL) | Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

The mechanisms underlying the biological activities of this compound may involve:

- Inhibition of Prostaglandin Synthesis : Similar compounds have been noted to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammation pathways.

- Scavenging Free Radicals : The presence of keto groups may facilitate electron donation to free radicals, enhancing the antioxidant effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.